molecular formula C16H32INO B12581586 Undecanamide, N-butyl-11-iodo-N-methyl- CAS No. 199529-05-0

Undecanamide, N-butyl-11-iodo-N-methyl-

Cat. No.: B12581586
CAS No.: 199529-05-0
M. Wt: 381.34 g/mol
InChI Key: QZVIPIUGPGKDDO-UHFFFAOYSA-N
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Description

Undecanamide, N-butyl-11-iodo-N-methyl- is a synthetic steroidal derivative designed as a potent antiestrogen. Its structure features an undecanamide chain substituted with an iodine atom at the 11th carbon and N-butyl-N-methyl groups. This compound belongs to a class of estradiol analogs modified with amidoalkyl side chains to confer antiestrogenic activity without intrinsic estrogenicity . The iodine substituent enhances molecular weight and may influence binding affinity to estrogen receptors (ERs) and metabolic stability compared to halogenated analogs (e.g., bromo or chloro derivatives) .

Properties

CAS No.

199529-05-0

Molecular Formula

C16H32INO

Molecular Weight

381.34 g/mol

IUPAC Name

N-butyl-11-iodo-N-methylundecanamide

InChI

InChI=1S/C16H32INO/c1-3-4-15-18(2)16(19)13-11-9-7-5-6-8-10-12-14-17/h3-15H2,1-2H3

InChI Key

QZVIPIUGPGKDDO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)CCCCCCCCCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Undecanamide, N-butyl-11-iodo-N-methyl- typically involves the reaction of an appropriate carboxylic acid derivative with an amine. One common method is the reaction of an acid chloride with N-butyl-N-methylamine in the presence of a base to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Undecanamide, N-butyl-11-iodo-N-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Undecanamide, N-butyl-11-iodo-N-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Undecanamide, N-butyl-11-iodo-N-methyl- involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. Additionally, the amide group can form hydrogen bonds, affecting the compound’s solubility and biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of Undecanamide, N-butyl-11-iodo-N-methyl- with its closest analogs:

Compound Substituent Molecular Formula Molar Mass (g/mol) Key Structural Features
N-butyl-11-iodo-N-methyl-undecanamide Iodo (C11) C₁₆H₃₂INO ~381.26 Iodine at C11; estradiol-derived core
N-butyl-11-bromo-N-methyl-undecanamide Bromo (C11) C₁₆H₃₂BrNO 334.34 Bromine at C11; similar amide chain
16α-Chloro-undecanamide analog Chloro (C16α) C₂₈H₄₁ClNO₃ 481.08 Chlorine at C16α of estradiol core
9-Bromo-undecanamide derivative Bromo (C9) C₂₇H₃₈BrNO₃ 524.50 Bromine at C9 of undecanamide chain

Key Observations :

  • Positional Effects : Substitution at C11 (iodo/bromo) vs. C16α (chloro) or C9 (bromo) alters steric interactions with ERs, influencing receptor binding and antagonism .
Antiestrogenic Potency
  • Iodine’s larger atomic radius may enhance hydrophobic interactions with ERs compared to smaller halogens .
  • N-butyl-11-bromo-N-methyl-undecanamide : Exhibits antiestrogenic activity in ZR-75-1 breast cancer cells, causing 28% inhibition of estradiol-induced proliferation at 1 µM .
  • 16α-Chloro analog : Inhibits cell cycle progression in ZR-75-1 cells (IC₅₀ ~10 µM) and synergizes with androgens to suppress proliferation .
  • 9-Bromo derivative : Inhibits 17β-hydroxysteroid dehydrogenase (17β-HSD) with IC₅₀ = 10.6 µM, blocking estrogen synthesis .
Metabolic Stability

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